molecular formula C12H19NO2 B2528744 Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate CAS No. 2361644-38-2

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

Cat. No.: B2528744
CAS No.: 2361644-38-2
M. Wt: 209.289
InChI Key: DGGIYCRKLALCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate: is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system, making it an interesting subject for synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate is unique due to its specific spirocyclic structure with a nitrogen atom in the ring system. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate contains an oxygen atom in the ring, which can alter its reactivity and binding interactions .

Properties

IUPAC Name

tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4,8H,5-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGIYCRKLALCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.